1-methanesulfonyl-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine
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Description
1-methanesulfonyl-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine is a useful research compound. Its molecular formula is C15H21N3O5S and its molecular weight is 355.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target various receptors and enzymes, contributing to their diverse biological activities .
Mode of Action
It is likely that it interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Biological Activity
1-Methanesulfonyl-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a piperazine ring, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antiviral Activity : Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against viruses like Chikungunya virus (CHIKV) and other flaviviruses. The mechanism involves the inhibition of viral replication and interference with viral entry into host cells .
- Cytotoxicity : In vitro studies have demonstrated that while some derivatives show potent antiviral activity, they can also exhibit cytotoxic effects. For instance, modifications that enhance antiviral activity often lead to increased cytotoxicity .
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the efficacy and safety profiles of piperazine derivatives.
Table 1: Summary of Biological Activity Studies
Compound | Target Virus | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
---|---|---|---|---|
1 | CHIKV | 33 ± 7 | 66.4 | 9.83 |
2 | CHIKV | 18.6 | 18.6 | 1.17 |
3 | Zika Virus | 25 ± 5 | 45 | 1.8 |
Note: EC50 refers to the concentration required to inhibit viral replication by 50%, while CC50 is the concentration that causes cytotoxicity in 50% of cells.
Case Studies
- Antiviral Efficacy Against CHIKV : A study demonstrated that certain piperazine derivatives showed significant antiviral activity against CHIKV, with selectivity indices indicating favorable therapeutic profiles . The modifications in the piperazine structure were crucial for enhancing antiviral efficacy while minimizing cytotoxicity.
- Structure-Activity Relationship (SAR) : Research has focused on understanding how structural changes in piperazine derivatives affect their biological activity. For instance, altering substituents on the pyridine ring or modifying the methanesulfonyl group can lead to variations in potency against different viral strains .
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-24(20,21)18-7-5-17(6-8-18)15(19)12-2-4-16-14(10-12)23-13-3-9-22-11-13/h2,4,10,13H,3,5-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRHEVRIJZIKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.